molecular formula C8H5ClN2O B2631332 3-Amino-6-chloroisoindol-1-one CAS No. 65122-09-0

3-Amino-6-chloroisoindol-1-one

Cat. No.: B2631332
CAS No.: 65122-09-0
M. Wt: 180.59
InChI Key: KLICXIFDRLZSGO-UHFFFAOYSA-N
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Description

3-Amino-6-chloroisoindol-1-one is a heterocyclic compound that features an isoindole core substituted with an amino group at the third position and a chlorine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloroisoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-chlorobenzoic acid with phosgene, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: Oxo derivatives of the isoindole ring.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted isoindole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Amino-6-chloroisoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 3-Amino-5-chloroisoindol-1-one
  • 3-Amino-6-bromoisoindol-1-one
  • 3-Amino-6-fluoroisoindol-1-one

Comparison: 3-Amino-6-chloroisoindol-1-one is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-amino-6-chloroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLICXIFDRLZSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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